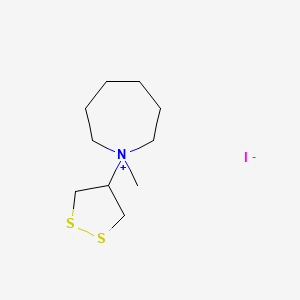

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide

Description

Properties

CAS No. |

31007-55-3 |

|---|---|

Molecular Formula |

C10H20INS2 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

1-(dithiolan-4-yl)-1-methylazepan-1-ium;iodide |

InChI |

InChI=1S/C10H20NS2.HI/c1-11(10-8-12-13-9-10)6-4-2-3-5-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 |

InChI Key |

GIOKSNLMSYGZIQ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCCCCC1)C2CSSC2.[I-] |

Origin of Product |

United States |

Preparation Methods

Overview of Structural Features Relevant to Synthesis

- The compound contains a 1,2-dithiolane ring, a five-membered ring with two sulfur atoms at positions 1 and 2.

- The azepinium portion is a saturated seven-membered nitrogen-containing ring (hexahydro-1H-azepine) with a methyl substituent on the nitrogen, forming a quaternary ammonium center.

- The iodide ion serves as the counterion to balance the positive charge on the nitrogen.

These features suggest the synthesis involves constructing the dithiolane ring, methylating the azepine nitrogen to form the quaternary salt, and introducing iodide as the counterion.

Synthetic Routes to the 1,2-Dithiolane Ring System

The 1,2-dithiolane ring is typically prepared by cyclization reactions involving dithiol precursors or by ring closure of dithiolane-containing intermediates.

Literature precedent : In related compounds such as 1-((1,3-dithiolan-2-yl)methyl)-imidazolidine derivatives, the dithiolane ring is introduced via reaction of appropriate dithiol-containing aldehydes or ketones with amines under mild conditions to form the heterocyclic ring system.

Typical approach : Starting from 1,2-dithiolane-4-yl precursors, the ring can be constructed by intramolecular cyclization of dithiol-containing intermediates or by using 1,2-dithiolane-4-carboxaldehyde derivatives that react with nitrogen nucleophiles.

Formation of the Hexahydro-1H-azepinium Core and Methylation

The hexahydro-1H-azepine ring (a saturated seven-membered nitrogen heterocycle) can be synthesized via cyclization of linear diamine precursors or through ring expansion methods.

Methylation of the azepine nitrogen to form the quaternary ammonium iodide salt is commonly achieved using methyl iodide or other methylating agents.

Example from related chemistry : Quaternization of nitrogen heterocycles with methyl iodide in ethanol or other solvents under reflux or room temperature conditions yields the corresponding iodide salts.

Integrated Preparation Methodology for 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium Iodide

Based on the synthesis of related compounds and quaternary ammonium salts containing dithiolane rings, the following preparation method is proposed and supported by literature:

Experimental Insights and Optimization

Microwave-assisted synthesis : Microwave irradiation has been successfully applied to accelerate condensation and alkylation reactions in related heterocyclic systems, improving yields and reducing reaction times.

Solvent-free conditions : For environmentally friendly synthesis, solvent-free microwave protocols have been developed for Knoevenagel condensations and S-alkylation reactions, which could be adapted for the methylation step in this compound’s preparation.

Purification : Flash chromatography and recrystallization from mixed solvents (e.g., dichloromethane and ethyl acetate) are effective for isolating pure compounds with dithiolane and azepinium moieties.

Data Table Summarizing Related Synthetic Yields and Conditions

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . This property is exploited in various applications, including drug delivery and antioxidant activity.

Comparison with Similar Compounds

Research Implications

The compound’s hybrid structure bridges the gap between redox-active dithiolanes and cationic azepinium systems, offering tunable properties for applications such as:

- Ionic Liquids : Enhanced thermal stability compared to imidazolium-based ionic liquids.

- Drug Delivery : The dithiolane’s disulfide bond can facilitate controlled release via glutathione-mediated reduction.

Biological Activity

1-(1,2-Dithiolan-4-yl)-1-methylhexahydro-1H-azepinium iodide, with the CAS number 31007-55-3, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20INS2

- Molar Mass : 345.31 g/mol

The compound features a hexahydroazepinium structure combined with a dithiolane ring, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including cytotoxicity against cancer cells, antimicrobial properties, and enzyme inhibition.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance:

- HeLa Cells : Compounds exhibiting structural similarities have shown significant cytotoxic activity against HeLa cells with IC50 values ranging from 10 to 20 μM. The specific activity of this compound remains to be fully characterized in this context .

Antimicrobial Activity

The presence of sulfur in the dithiolane moiety suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess such activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, leading to disruption of replication and transcription processes .

- Enzyme Inhibition : Certain derivatives inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism .

Study 1: Cytotoxic Effects on Cancer Cells

A study investigating a library of azepinium derivatives found that several compounds exhibited cytotoxic effects on tumor cells. The most active derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Study 2: Antimicrobial Screening

In a comparative study of dithiolan-containing compounds, several were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a dithiolane ring showed promising antibacterial activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.